N-((4,6-bis(dimethylamino)-1,3,5-triazin-2-yl)methyl)-2-(1-methyl-1H-indol-3-yl)acetamide
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Description
N-((4,6-bis(dimethylamino)-1,3,5-triazin-2-yl)methyl)-2-(1-methyl-1H-indol-3-yl)acetamide is a useful research compound. Its molecular formula is C19H25N7O and its molecular weight is 367.457. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Polycondensation
The synthesis of bi-functional melamine derivatives, including compounds structurally related to N-((4,6-bis(dimethylamino)-1,3,5-triazin-2-yl)methyl)-2-(1-methyl-1H-indol-3-yl)acetamide, has been explored for their potential in creating polycondensates. These derivatives serve as precursors for polymers with specific functional properties, illustrating the compound's utility in materials science and engineering Matsukawa, Teshirogi, Sakamoto, & Tonami, 1980.
Antitumor and Antimicrobial Applications
Studies have synthesized bicyclic analogues of the antitumor drug 2,4,6-tris(dimethylamino)-1,3,5-triazine, exploring the chemical interactions and potential therapeutic applications of these compounds. Despite lacking antitumor activity in tested models, these studies contribute to the broader understanding of triazine derivatives in cancer research Langdon, Simmonds, & Stevens, 1984.
Additionally, triazine-based scaffolds have been investigated for their antimicrobial and antimycobacterial properties, showcasing the compound's relevance in developing new antibiotics and antimicrobial agents Patel, Patel, Kumari, Rajani, & Chikhalia, 2012.
Methodological Innovations in Organic Synthesis
Research has developed novel methods for the substitution of the dimethylamino group in gramine derivatives using triazine-based activating agents, demonstrating the compound's utility in synthesizing complex organic molecules and potential pharmaceuticals Fujita, Nishikawa, Sasamoto, Kitamura, & Kunishima, 2019.
Glycoside Synthesis for Antitumor Applications
The synthesis of glycosides, where the aglycon is an N-(Hydroxymethyl)amino-1,3,5-triazine derivative, has been explored for their potential antitumor applications, highlighting the compound's role in developing targeted cancer therapies Bagga, Dua, Williams, & Simmonds, 1997.
Antimalarial Activity
Research into 2-(substituted amino)-4,6-bis(trichloromethyl)-1,3,5-triazines and related guanidines has identified modest antimalarial activity, underscoring the potential of triazine derivatives in treating parasitic infections Werbel, Elslager, Hess, & Hutt, 1987.
Properties
IUPAC Name |
N-[[4,6-bis(dimethylamino)-1,3,5-triazin-2-yl]methyl]-2-(1-methylindol-3-yl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H25N7O/c1-24(2)18-21-16(22-19(23-18)25(3)4)11-20-17(27)10-13-12-26(5)15-9-7-6-8-14(13)15/h6-9,12H,10-11H2,1-5H3,(H,20,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QWFURIZQRAQXHK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C2=CC=CC=C21)CC(=O)NCC3=NC(=NC(=N3)N(C)C)N(C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H25N7O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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